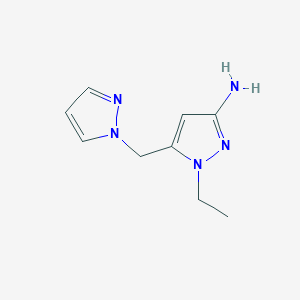

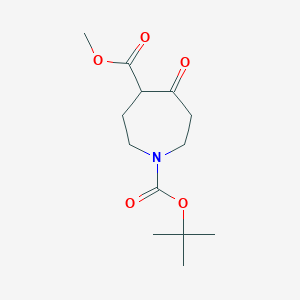

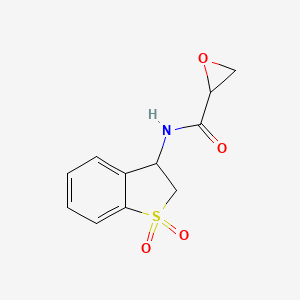

![molecular formula C20H23NO4 B2497493 [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324949-66-7](/img/structure/B2497493.png)

[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related carbamoyl phenyl acetates involves various methodologies, including the utilization of rhodium(II) acetate catalyzed reactions for creating bioactive compounds (Trstenjak, Ilaš, & Kikelj, 2013). Techniques such as carbene insertion have been explored for their efficiency and versatility in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds akin to “[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate” has been elucidated using crystallographic and spectroscopic techniques. Studies like those by Yaman et al. (2019) demonstrate the determination of crystal structures through single-crystal data, highlighting the significance of N—H⋯O hydrogen bonds and the conformations adopted by molecules in the crystal (Yaman et al., 2019).

Chemical Reactions and Properties

Chemical reactivity studies, such as those by Mohareb et al. (2004), explore the reactions of carbamoyl acetates with active methylene reagents, leading to the synthesis of diverse pyran, pyridine, and pyridazine derivatives, highlighting the compound's versatility as a synthon for constructing heterocyclic frameworks (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Scientific Research Applications

Synthesis and Crystal Structure

- Synthesis and Structural Analysis : A related compound, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, was synthesized and its crystal structure analyzed, demonstrating different molecular conformations in the crystal due to N—H⋯O hydrogen bonds (Yaman et al., 2019).

Organic Synthesis

- Methylene Acetoxylation Process : Research on 1-Carbamoyl-2-oxopropyl acetate derivatives highlights their synthesis through acetoxylation using (diacetoxyiodo)benzene (DIB), a process valuable in organic synthesis (Liu et al., 2011).

Biological and Pharmacological Studies

- Enhancement of Antiinflammatory Effects : Ethyl 4-biphenylyl acetate, a prodrug, shows enhanced antiinflammatory effects when complexed with β-cyclodextrin derivatives, indicating potential applications in drug formulation and delivery (Arima et al., 1990).

- Interaction with Human Serum Albumin : A study on thiosemicarbazone derivatives, similar in structure, investigated their binding characteristics with human serum albumin, essential for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2016).

Chemical and Nonlinear Optical Studies

- Nonlinear Optical Properties : Hydrazones, structurally related, were studied for their nonlinear optical properties, suggesting potential for optical device applications like limiters and switches (Naseema et al., 2010).

Metabolism and Toxicology Studies

- Metabolism and Toxicity Analysis : The metabolism of similar compounds has been studied to understand their biotransformation and potential toxicological impacts (Coleman et al., 2000).

properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-2-24-18-10-8-17(9-11-18)14-20(23)25-15-19(22)21-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWZXKJQCZEUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)

![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)

![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)